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Compound of Interest

Compound Name: TCH-165

Cat. No.: B15574148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodology

for using TCH-165, a novel proteasome assembly modulator, in combination with traditional

proteasome inhibitors. The protocols outlined below are intended to guide researchers in

investigating the potential synergistic anti-cancer effects of this combination therapy.

Introduction
TCH-165 is a small molecule that modulates the assembly of the 26S proteasome, leading to

an increased proportion of the 20S proteasome. This shift in equilibrium enhances the

degradation of intrinsically disordered proteins (IDPs), a class of proteins that includes several

oncoproteins like c-MYC, without requiring ubiquitination.[1][2][3][4] Proteasome inhibitors,

such as bortezomib and carfilzomib, function by directly inhibiting the catalytic activity of the

proteasome, leading to an accumulation of ubiquitinated proteins and the induction of

apoptosis in cancer cells.

The combination of TCH-165 with proteasome inhibitors presents a novel therapeutic strategy.

While proteasome inhibitors block the degradation of a broad range of proteins, TCH-165
selectively enhances the degradation of specific substrates by the 20S proteasome. This dual

approach may lead to a more potent and selective anti-cancer effect, potentially overcoming

resistance to proteasome inhibitors. Notably, studies have shown that the enhanced

degradation of proteins like c-MYC by TCH-165 can be blocked by the proteasome inhibitor

bortezomib, highlighting the interplay between these two classes of drugs.[1][4][5][6][7]
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Data Presentation
While direct quantitative synergy data (e.g., Combination Index values) for the combination of

TCH-165 and proteasome inhibitors are not extensively available in the public domain, the

following tables summarize the cytotoxic activity of TCH-165 as a single agent in various

cancer cell lines, including a bortezomib-resistant model. This data provides a baseline for

designing combination studies.

Table 1: Cytotoxicity of TCH-165 in Multiple Myeloma (MM) Cell Lines[1][6]

Cell Line Type
TCH-165 CC50
(µM)

95%
Confidence
Interval

Notes

RPMI-8226 Human MM 0.9 0.8–1.2

L363 Human MM 5.0 4.1–5.1

NCI-H929 Human MM 4.3 2.2–6.6

THP-1 (WT)

Human acute

monocytic

leukemia

- -
Sensitive to

Bortezomib

THP-1 (BTZ-R)

Human acute

monocytic

leukemia

- -

Acquired

Bortezomib

Resistance

Table 2: Efficacy of TCH-165 in Primary Patient-Derived Multiple Myeloma Cells[6]

Patient Sample Status
TCH-165 CC50
(µM)

95%
Confidence
Interval

Bortezomib
CC50

Newly

Diagnosed MM
- 1.0 0.60–1.51 Not Reported

Refractory MM
Bortezomib-

unresponsive
8.1 7.08–9.03 >50 µM

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.mdpi.com/2227-9059/10/5/938
https://www.biorxiv.org/content/10.1101/2020.08.24.265470v1.full.pdf
https://www.benchchem.com/product/b15574148?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2020.08.24.265470v1.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: In Vivo Efficacy of TCH-165 and Bortezomib as Single Agents in a RPMI-8226

Xenograft Model[1]

Treatment Group Dose and Schedule
Average Tumor
Volume (mm³) at
Day 42 (± SEM)

% Tumor Growth
Reduction vs.
Vehicle

Vehicle Control - 1253.4 (± 371.86) -

Bortezomib
0.375 mg/kg, i.v.,

3x/week
771.41 (± 129.35) ~38%

TCH-165
100 mg/kg, oral

gavage, bid
304.43 (± 49.50) ~76%

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of TCH-
165 and proteasome inhibitors.

Protocol 1: Cell Viability Assay to Determine Synergy
This protocol is designed to assess the cytotoxic effects of TCH-165 and a proteasome inhibitor

(e.g., bortezomib) alone and in combination, allowing for the calculation of a Combination Index

(CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Materials:

Cancer cell lines of interest (e.g., RPMI-8226)

Complete culture medium

TCH-165

Proteasome inhibitor (e.g., Bortezomib)

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit
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Luminometer

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of

complete culture medium.[1] Incubate for 24 hours at 37°C and 5% CO₂.

Drug Preparation: Prepare stock solutions of TCH-165 and the proteasome inhibitor in a

suitable solvent (e.g., DMSO). Create a dose-response matrix by preparing serial dilutions of

both drugs.

Drug Treatment: Treat the cells with TCH-165 and the proteasome inhibitor alone and in

combination at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[1]

Viability Assessment: Equilibrate the plates to room temperature. Add 100 µL of CellTiter-

Glo® reagent to each well and incubate with shaking for 10 minutes at room temperature.[1]

Data Acquisition: Measure the luminescent signal using a luminometer.

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative

to the vehicle control. Use software such as CompuSyn to calculate the Combination Index

(CI) values based on the dose-response curves.

Protocol 2: Western Blot for c-MYC Degradation
This protocol allows for the visualization and quantification of c-MYC protein levels to confirm

that TCH-165 enhances its degradation and that this effect is blocked by proteasome inhibitors.

Materials:

Cancer cell lines (e.g., RPMI-8226)

TCH-165

Proteasome inhibitor (e.g., Bortezomib)
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RIPA buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against c-MYC

Primary antibody for a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Grow cells to ~80% confluency. For combination treatment, pre-treat cells

with the proteasome inhibitor (e.g., 5 µM bortezomib) for 1 hour before adding TCH-165 at

the desired concentration for an additional 4 hours.[8] Include single-agent and vehicle

controls.

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

[8]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and

perform electrophoresis.

Western Blotting: Transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate with the primary anti-c-MYC antibody overnight at 4°C. Wash

the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Strip the membrane and re-probe with an antibody for a loading control to ensure

equal protein loading. Quantify the band intensities using densitometry software.

Protocol 3: Native PAGE and Western Blot for 20S and
26S Proteasome Levels
This protocol is used to analyze the relative abundance of the 20S and 26S proteasome

complexes following treatment with TCH-165.

Materials:

HEK293T cells (or other suitable cell line)

TCH-165

Native PAGE lysis buffer

Native PAGE gels and running buffer

PVDF membrane

Blocking buffer

Primary antibodies against a 20S subunit (e.g., β5) and a 19S subunit (e.g., Rpt1)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system
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Procedure:

Cell Treatment: Treat HEK293T cells with various concentrations of TCH-165 (e.g., 3, 10, 30

µM) for 24 hours.[5]

Cell Lysis: Lyse the cells in a native PAGE lysis buffer.

Native PAGE: Load equal amounts of protein onto a native polyacrylamide gel and perform

electrophoresis under non-denaturing conditions.

Western Blotting: Transfer the proteins to a PVDF membrane.

Antibody Incubation: Block the membrane and then incubate with primary antibodies against

a 20S subunit and a 19S subunit to detect the different proteasome complexes (doubly-

capped 26S, singly-capped 26S, and free 20S).[5]

Detection and Analysis: Proceed with secondary antibody incubation, detection, and analysis

as described in Protocol 2.
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Caption: Mechanism of action of TCH-165 and proteasome inhibitors.
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Caption: General experimental workflow for combination studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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